molecular formula C30H45Br2N3 B1673507 N-(3-Triethylammoniopropyl)-4-(6-(4-(diethylamino)phenyl) hexatrienyl)pyridinium dibromide CAS No. 162112-35-8

N-(3-Triethylammoniopropyl)-4-(6-(4-(diethylamino)phenyl) hexatrienyl)pyridinium dibromide

Cat. No.: B1673507
CAS No.: 162112-35-8
M. Wt: 607.5 g/mol
InChI Key: AFVSZGYRRUMOFH-UHFFFAOYSA-L
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Description

N-(3-Triethylammoniopropyl)-4-(6-(4-(diethylamino)phenyl) hexatrienyl)pyridinium dibromide is a fluorescent dye.
FM4-64 is a fluorescent probe used for monitoring synaptic activity at neuromuscular junctions.

Scientific Research Applications

Visualization of Vacuolar Membrane Dynamics and Endocytosis in Yeast

FM 4-64 has been utilized as a vital stain for tracking bulk membrane internalization and transport to the vacuole in yeast. It specifically stains the vacuolar membrane, offering insights into vacuolar dynamics, mitosis, vacuole fission/fusion events, and vacuolar morphology across different classes of vacuolar protein sorting mutants. This dye's ability to report on these cellular events has been invaluable for understanding cellular processes at the molecular level (Vida & Emr, 1995).

Effects of Stress Conditions on Yeast Endocytosis

Research employing FM 4-64 has also shown how ethanol stress and heat shock affect endocytosis in the yeast Saccharomyces cerevisiae. Under these stress conditions, the internalization of FM 4-64 is altered, leading to vacuolar membrane staining delays and accumulation of the dye in endocytic intermediates. This study provided evidence of the cellular responses to environmental stress, offering insights into yeast adaptability and survival mechanisms (Meaden et al., 1999).

Peroxisome Degradation by Microautophagy

The dye has also been applied in the study of peroxisome degradation via microautophagy in Pichia pastoris. By labeling the vacuolar membrane and peroxisomal matrix, researchers could observe the morphological and kinetic intermediates involved in the vacuolar degradation of peroxisomes. This work shed light on the specific steps and intermediates of microautophagy, contributing to our understanding of peroxisome homeostasis (Sakai et al., 1998).

Visualization of Membrane Domains in Escherichia coli

FM 4-64 has been used to visualize membrane domains in Escherichia coli by staining bacterial membranes concurrently with nucleoids using DAPI. This approach revealed putative membrane domains formed by DNA–membrane interactions, offering new perspectives on bacterial cell division and membrane organization (Fishov & Woldringh, 1999).

Mechanism of Action

Target of Action

FM4-64, also known as SynaptoRedTM C2, is a lipophilic, water-soluble styrene dye . It primarily targets cell membranes and inner membrane organelles . The dye is known to bind specifically to these structures, making it a valuable tool for studying organelle dynamics .

Mode of Action

The amphiphilic nature of FM4-64 allows it to anchor in the outer leaflets of lipid bilayers . Upon application, FM4-64 immediately stains the plasma membrane . It is then integrated on vesicles following endomembrane system-dependent internalization processes . This interaction with its targets allows FM4-64 to monitor organelle dynamics, particularly endocytic pathways .

Biochemical Pathways

FM4-64 is widely used to trace endocytic pathways in cells . After staining the plasma membrane, FM4-64 is internalized and becomes distributed throughout the full vesicular network, from the plasma membrane to the vacuole, including the components of the secretory pathways . This allows the dye to monitor the dynamics of these pathways and their downstream effects.

Pharmacokinetics

Its lipophilic nature and water solubility suggest that it can easily integrate into lipid-rich environments such as cell membranes . This characteristic likely contributes to its bioavailability and its ability to be internalized by cells .

Result of Action

The primary result of FM4-64 action is the staining of cell membranes and inner membrane organelles . This allows for the visualization of organelle dynamics and the tracing of endocytic pathways . The dye’s fluorescence provides a means to monitor these processes in real-time .

Action Environment

The action of FM4-64 can be influenced by environmental factors. For instance, biotic stress has been shown to increase the fluorescence intensity of FM4-64 . This suggests that the dye’s action, efficacy, and stability may vary depending on the biological and environmental context in which it is used.

Biochemical Analysis

Biochemical Properties

FM4-64 is known to interact with the lipid bilayer of cell membranes . Upon application, it immediately stains the plasma membrane and is then integrated into vesicles following endomembrane system-dependent internalization processes . This property makes FM4-64 a valuable tool for studying endocytic pathways and visualizing vacuolar organelle morphology and dynamics .

Cellular Effects

In cellular processes, FM4-64 has been reported to influence the dynamics of organelles, particularly in endocytic pathways . It is used as a membrane-inserted endocytic/recycling marker . The dye is also used to visualize vacuolar organelle morphology and dynamics, and to study the endocytic pathway .

Molecular Mechanism

The molecular mechanism of FM4-64 involves its amphiphilic nature, which allows it to anchor in the outer leaflets of lipid bilayers and emit strong fluorescence in hydrophobic environments, such as lipid-rich membranes . It is then internalized by the invagination of endocytic vesicles .

Temporal Effects in Laboratory Settings

Over time, FM4-64 becomes distributed throughout the full vesicular network from the plasma membrane to the vacuole, including the components of the secretory pathways . This dynamic process can be monitored using confocal live imaging .

Dosage Effects in Animal Models

Currently, there is limited information available on the dosage effects of FM4-64 in animal models. Most of the studies conducted so far have focused on plant cells .

Metabolic Pathways

The metabolic pathways involving FM4-64 are primarily related to endocytosis and vesicular transport

Transport and Distribution

FM4-64 is transported and distributed within cells via endocytosis . After staining the plasma membrane, it is integrated into vesicles and transported through the endomembrane system .

Subcellular Localization

The subcellular localization of FM4-64 is primarily at the plasma membrane and within vesicles . It has been used to visualize the plasma membrane, endosomes, and vacuolar membranes .

Properties

IUPAC Name

3-[4-[(1E,3E,5E)-6-[4-(diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H45N3.2BrH/c1-6-32(7-2)30-20-18-28(19-21-30)16-13-11-12-14-17-29-22-25-31(26-23-29)24-15-27-33(8-3,9-4)10-5;;/h11-14,16-23,25-26H,6-10,15,24,27H2,1-5H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVSZGYRRUMOFH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424767
Record name N-(3-Triethylammoniopropyl)-4-(6-(4-(diethylamino)phenyl) hexatrienyl)pyridinium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

607.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162112-35-8
Record name N-(3-Triethylammoniopropyl)-4-(6-(4-(diethylamino)phenyl) hexatrienyl)pyridinium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-Triethylammoniopropyl)-4-(6-(4-(diethylamino)phenyl) hexatrienyl)pyridinium dibromide
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N-(3-Triethylammoniopropyl)-4-(6-(4-(diethylamino)phenyl) hexatrienyl)pyridinium dibromide
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N-(3-Triethylammoniopropyl)-4-(6-(4-(diethylamino)phenyl) hexatrienyl)pyridinium dibromide
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Q & A

Q1: What is the primary target of FM4-64?

A1: FM4-64 is an amphiphilic molecule that exhibits high affinity for lipid membranes. [] It preferentially partitions into the outer leaflet of the plasma membrane. []

Q2: How does FM4-64 enter cells?

A2: While FM4-64 is commonly used as an endocytosis marker, research suggests that it enters cells primarily through an aqueous pore, not solely via endocytosis. [] Once it integrates into the outer leaflet of the plasma membrane, it can permeate through specific channels, like store-operated calcium entry (SOCE) channels. []

Q3: How does FM4-64 affect cellular processes?

A3: FM4-64 can influence cellular calcium homeostasis. Its presence in the plasma membrane facilitates SOCE channel gating, leading to increased calcium influx. [] Intracellular FM4-64 can also mobilize calcium from the endoplasmic reticulum, further contributing to calcium signaling alterations. []

Q4: How does FM4-64 labeling visualize endocytosis?

A4: Initially, FM4-64 brightly stains the plasma membrane. Over time, it becomes incorporated into endocytic vesicles as they pinch off from the membrane. [, , ] This internalization process allows for the visualization and tracking of endocytic pathways within the cell. [, , ]

Q5: What is the molecular formula and weight of FM4-64?

A5: The molecular formula of FM4-64 is C30H45Br2N3O. Its molecular weight is 607.57 g/mol.

Q6: What are the key spectroscopic properties of FM4-64?

A6: FM4-64 has a peak excitation wavelength of around 515 nm and emits fluorescence in the red spectrum, with a peak around 640 nm. [, ]

Q7: Is FM4-64 compatible with live cell imaging?

A7: Yes, FM4-64 is commonly used for live-cell imaging. [, , , ] Its ability to rapidly label membranes and its relatively low toxicity at imaging concentrations make it suitable for real-time observation of dynamic processes. [, , , ]

Q8: How does temperature affect FM4-64 uptake and localization?

A8: Lowering the temperature can reversibly disrupt FM4-64 internalization. [] This suggests that active cellular processes are involved in its uptake, likely endocytosis. [, ]

Q9: Can metabolic inhibitors affect FM4-64 internalization?

A9: Yes, metabolic inhibitors like sodium azide can effectively inhibit the uptake of FM4-64 into the cytoplasm. [] This further supports the involvement of active, energy-dependent mechanisms in its internalization. []

Q10: Does FM4-64 have any known catalytic properties?

A10: FM4-64 is primarily used as a fluorescent marker and does not exhibit inherent catalytic properties. Its application focuses on visualizing and studying biological processes rather than catalyzing chemical reactions.

Q11: Are there any computational studies involving FM4-64?

A11: While the provided research primarily focuses on experimental applications of FM4-64, computational methods, like molecular dynamics simulations, could be employed to study its interactions with lipid membranes in silico. Such studies could provide insights into its membrane insertion mechanism and its influence on membrane properties.

Q12: What are the safety considerations when handling FM4-64?

A12: While FM4-64 is generally considered non-toxic at low concentrations used for imaging, it is essential to follow standard laboratory safety practices. This includes wearing appropriate personal protective equipment like gloves and lab coats to minimize skin contact and potential inhalation. Always consult the material safety data sheet (MSDS) provided by the manufacturer for detailed safety information and handling guidelines.

Q13: Is there information available on the pharmacokinetics of FM4-64 in animal models?

A13: The provided research primarily focuses on the cellular and molecular aspects of FM4-64. Further investigation is required to fully understand its pharmacokinetic profile in vivo.

Q14: What types of cells or organisms have been studied using FM4-64?

A14: FM4-64 has been used to study a wide range of organisms, including:

  • Plants: Arabidopsis thaliana, Lilium longiflorum, Picea meyeri, tobacco BY-2 cells [, , , , , ]
  • Fungi: Aspergillus nidulans, Aspergillus oryzae, Beauveria bassiana, Cryptococcus neoformans, Magnaporthe grisea, Neurospora crassa, Uromyces fabae, Ustilago maydis, Saccharomyces cerevisiae [, , , , , , , , , , , ]
  • Animals: Rat hippocampal neurons, rat trigeminal ganglion neurons, hamster cerebellum, human spermatozoa [, , , , , ]

Q15: What specific cellular processes have been studied using FM4-64?

A15: FM4-64 has been instrumental in investigating diverse cellular processes including:

  • Endocytosis: Visualizing and quantifying endocytic events, characterizing endocytic pathways, and identifying proteins involved in endocytosis. [, , , , , , , , , ]
  • Vesicle trafficking: Tracking the movement of vesicles within cells, studying vesicle fusion and recycling, and analyzing the dynamics of organelles like the Golgi apparatus, trans-Golgi network, and vacuoles. [, , , , , , , , , , ]
  • Synaptic vesicle cycling: Examining the release and reuptake of neurotransmitters at synapses, studying the effects of neurotrophins and other signaling molecules on synaptic plasticity. [, , , , ]
  • Cytoskeletal dynamics: Investigating the role of the actin cytoskeleton in endocytosis and vesicle trafficking, examining the effects of actin-disrupting drugs. [, , , , ]
  • Cellular responses to stress: Studying how cells respond to various stresses, such as hypertonic shock or aluminum toxicity, using FM4-64 as a tool to monitor changes in endocytosis, vesicle trafficking, and membrane dynamics. [, ]

Q16: When was FM4-64 first introduced as a research tool?

A16: FM4-64 gained popularity as a fluorescent marker for membrane studies in the late 1990s and early 2000s.

Q17: What are some key milestones in the use of FM4-64 in research?

A17: Key milestones include its application in:

  • Visualizing and quantifying endocytosis in various cell types. [, , , ]
  • Characterizing the dynamics of synaptic vesicle cycling in neurons. [, , , , ]
  • Investigating the role of the cytoskeleton and specific proteins in endocytosis and vesicle trafficking. [, , , , ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.